1-benzoylazonan-2-one
Description
1-Benzoylazonan-2-one is a nine-membered lactam ring system featuring a benzoyl group at the 1-position and a ketone at the 2-position. For instance, crystallographic studies on 1-benzoyl-3-chloroazepan-2-one reveal a planar benzoyl group and a chair-like conformation for the azepan ring, stabilized by intramolecular hydrogen bonding . These structural features likely extend to this compound, albeit with increased ring flexibility due to the larger azonane backbone.
Properties
CAS No. |
46875-43-8 |
|---|---|
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
1-benzoylazonan-2-one |
InChI |
InChI=1S/C15H19NO2/c17-14-11-7-2-1-3-8-12-16(14)15(18)13-9-5-4-6-10-13/h4-6,9-10H,1-3,7-8,11-12H2 |
InChI Key |
RMCJOCWZKKNZAY-UHFFFAOYSA-N |
SMILES |
C1CCCC(=O)N(CCC1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1CCCC(=O)N(CCC1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactions Analysis
1-benzoylazonan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-benzoylazonan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-benzoylazonan-2-one involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
1-Benzoyl-3-chloroazepan-2-one (7-Membered Lactam)
- Structural Differences: Ring size: Azepan (7-membered) vs. azonan (9-membered). Substituents: Chlorine at the 3-position in the azepan derivative vs.
- Synthesis: Prepared via condensation reactions involving benzoyl chloride and amino acid precursors, as described in crystallographic reports .
- Physicochemical Properties: Higher rigidity due to smaller ring size, as evidenced by its stable crystalline structure .
1-(1H-Benzimidazol-2-yl)propan-2-one (Non-Lactam Heterocycle)
- Structural Differences :
- Contains a benzimidazole moiety instead of a lactam ring.
- Propan-2-one chain replaces the azonan backbone.
- Properties :
6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine
- Structural Differences: A benzodithiazine core with sulfone and cyano groups vs. lactam-based systems. Functional groups: Contains a hydrazine-derived substituent and hydroxylbenzylidene moiety .
- Spectral Data :
Data Table: Comparative Analysis of Key Compounds
Research Findings and Trends
- Functional Group Impact : The presence of electron-withdrawing groups (e.g., -Cl, -CN) in analogs like 1-benzoyl-3-chloroazepan-2-one and the benzodithiazine compound increases electrophilicity, influencing reactivity in nucleophilic substitutions .
- Synthetic Challenges : Synthesis of nine-membered lactams like this compound may require specialized cyclization techniques, contrasting with the straightforward acid-catalyzed condensations used for smaller lactams .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
